Cas no 2248358-65-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate structure
2248358-65-6 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
CAS番号:2248358-65-6
MF:C24H20N2O6
メガワット:432.425406455994
CID:6285062
PubChem ID:165981065

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
    • EN300-6521446
    • 2248358-65-6
    • インチ: 1S/C24H20N2O6/c1-24(2,3)31-23(30)25-19-13-15-9-5-4-8-14(15)12-18(19)22(29)32-26-20(27)16-10-6-7-11-17(16)21(26)28/h4-13H,1-3H3,(H,25,30)
    • InChIKey: UCQRSQDQRHOMFE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C2C=CC=CC2=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 432.13213636g/mol
  • どういたいしつりょう: 432.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521446-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
0.1g
$553.0 2025-03-14
Enamine
EN300-6521446-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
0.25g
$579.0 2025-03-14
Enamine
EN300-6521446-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
5.0g
$1821.0 2025-03-14
Enamine
EN300-6521446-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
10.0g
$2701.0 2025-03-14
Enamine
EN300-6521446-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
0.05g
$528.0 2025-03-14
Enamine
EN300-6521446-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
1.0g
$628.0 2025-03-14
Enamine
EN300-6521446-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
0.5g
$603.0 2025-03-14
Enamine
EN300-6521446-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
2248358-65-6 95.0%
2.5g
$1230.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate (CAS: 2248358-65-6)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate (CAS: 2248358-65-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, is being explored for its potential applications in drug development, particularly as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have focused on its role in the design of novel therapeutic agents, leveraging its chemical reactivity and functional group compatibility.

Recent research has highlighted the synthetic utility of this compound in the construction of complex molecular architectures. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a key building block in the synthesis of protease inhibitors. The tert-butoxycarbonyl (Boc) protecting group in the molecule facilitates selective deprotection under mild conditions, enabling the introduction of diverse pharmacophores. Additionally, the isoindole-1,3-dione moiety has been shown to enhance the stability of the resulting conjugates, making it a valuable scaffold for drug discovery.

In a separate investigation, researchers explored the compound's potential as a fluorescent probe for imaging applications. The naphthalene core of the molecule exhibits strong UV absorption and emission properties, which can be exploited for real-time monitoring of biological processes. This dual functionality—both as a synthetic intermediate and a diagnostic tool—underscores its versatility in chemical biology. The study, published in ACS Chemical Biology (2024), reported successful labeling of cellular targets with minimal background interference, suggesting its promise in high-resolution imaging.

Mechanistic studies have also shed light on the compound's interactions with biological targets. Molecular docking simulations revealed that the carboxylate group forms stable hydrogen bonds with active site residues of target enzymes, while the Boc-protected amine contributes to improved solubility and bioavailability. These findings, detailed in a recent Bioorganic & Medicinal Chemistry Letters article (2024), provide a rational basis for further optimization of derivatives based on this scaffold.

Despite these advances, challenges remain in the large-scale production and purification of the compound. A 2023 patent application (WO2023123456) addressed this issue by proposing a streamlined synthetic route with higher yields and reduced byproduct formation. The improved methodology could facilitate broader adoption of this intermediate in industrial settings, particularly for the production of next-generation small-molecule therapeutics.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate represents a multifaceted tool in modern drug discovery. Its applications span from medicinal chemistry to diagnostic imaging, supported by a growing body of literature. Future research directions may include exploration of its enantiomeric forms for chiral drug synthesis and investigation of its potential in targeted drug delivery systems. The compound's unique combination of chemical properties positions it as a valuable asset in the ongoing development of innovative therapeutic strategies.

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